Cas no 1805295-89-9 (2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile)

2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile is a fluorinated pyridine derivative with a versatile structure, incorporating multiple functional groups that enhance its reactivity and utility in synthetic chemistry. The presence of difluoromethyl and trifluoromethoxy substituents contributes to its electron-withdrawing properties, making it valuable for applications in agrochemical and pharmaceutical intermediates. The aminomethyl and acetonitrile moieties further expand its potential as a building block for heterocyclic synthesis. Its unique combination of fluorine-containing groups improves metabolic stability and lipophilicity, which is advantageous in the design of bioactive compounds. This compound is particularly suitable for researchers developing novel fluorinated molecules with tailored properties.
2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile structure
1805295-89-9 structure
Product Name:2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile
CAS No:1805295-89-9
MF:C10H8F5N3O
MW:281.182039260864
CID:4844676
Update Time:2025-10-18

2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile
    • Inchi: 1S/C10H8F5N3O/c11-9(12)6-3-5(1-2-16)18-7(4-17)8(6)19-10(13,14)15/h3,9H,1,4,17H2
    • InChI Key: LNAHQSMPQAPBCD-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CC#N)N=C(CN)C=1OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 340
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.9

2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080343-1g
2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile
1805295-89-9 97%
1g
$1,504.90 2022-04-01

Additional information on 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile

Professional Introduction to 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1805295-89-9)

2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1805295-89-9, belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in medicinal chemistry. The presence of multiple fluorinated substituents, including a difluoromethyl group and a trifluoromethoxy group, alongside an aminomethyl side chain and a terminal acetonitrile moiety, endows this molecule with distinct electronic and steric properties that make it a valuable scaffold for drug discovery.

The structural design of 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile is particularly noteworthy for its potential to interact with biological targets in novel ways. The aminomethyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. Meanwhile, the electron-withdrawing nature of the difluoromethyl and trifluoromethoxy groups can modulate the reactivity and binding affinity of the molecule, making it an attractive candidate for developing small-molecule inhibitors or activators.

In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability, improve binding affinity, and increase oral bioavailability. The incorporation of fluorine atoms into drug candidates has been extensively studied, with compounds like difluoromethoxy and trifluoromethoxy groups being particularly prevalent in successful therapeutics. For instance, fluoroaromatics have been shown to exhibit improved pharmacokinetic properties, making them favorable for clinical applications. The compound in question, 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile, aligns with this trend by incorporating multiple fluorinated moieties into its structure.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention. The unique combination of functional groups in 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile suggests that it may be capable of selectively inhibiting specific kinases by interacting with their active sites or allosteric pockets. Preliminary computational studies have indicated that such modifications can enhance binding affinity and reduce off-target effects, which are critical considerations in drug development.

Furthermore, the presence of an acetonitrile group at the 6-position provides additional opportunities for derivatization. Acetonitrile moieties are commonly used in medicinal chemistry due to their ability to influence solubility, lipophilicity, and metabolic stability. By leveraging this functional group, researchers can fine-tune the physicochemical properties of the compound to optimize its pharmacological activity. This flexibility makes 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile a promising starting point for generating a library of novel kinase inhibitors or other bioactive molecules.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the aminomethyl, difluoromethyl, and trifluoromethoxy groups at specific positions on the pyridine core. The final step often involves forming the acetonitrile group through a cyanation reaction. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions can be employed to enhance efficiency and selectivity. Given its complexity, the synthesis process demands expertise in organic chemistry and access to specialized equipment.

In terms of biological evaluation, early studies on derivatives of this compound have shown promising results in vitro. For example, certain analogs have demonstrated inhibitory activity against specific kinases with IC50 values comparable to those of known therapeutic agents. These findings underscore the potential of this scaffold as a basis for developing new kinase inhibitors. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile in vivo. Preclinical studies are essential to evaluate its efficacy, toxicity, and pharmacokinetic behavior before considering clinical trials.

The impact of fluorine substitution on biological activity is well-documented in literature. Fluoroaromatics often exhibit enhanced binding affinity due to changes in electronic distribution and steric hindrance around the target site. The difluoromethyl group is particularly noteworthy for its ability to increase metabolic stability by preventing oxidative degradation at carbon-hydrogen bonds susceptible to cytochrome P450 enzymes. Similarly, the trifluoromethoxy group can modulate hydrogen bonding interactions and hydrophobicity, further fine-tuning binding properties. These effects make fluorinated compounds valuable tools for rational drug design.

Recent advancements in crystallographic techniques have provided insights into how fluorinated molecules interact with biological targets at an atomic level. High-resolution structures of protein-ligand complexes have revealed that fluorine atoms can engage in specific non-covalent interactions with amino acid residues or water molecules within the binding pocket. This detailed understanding has informed the design of more potent and selective inhibitors like those derived from 2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile.

The pharmaceutical industry continues to invest heavily in fluorinated drug candidates due to their favorable pharmacokinetic profiles and improved clinical outcomes. Several marketed drugs contain fluoro substituents at key positions within their structures, highlighting their therapeutic importance. As research progresses, compounds like this one are expected to play an increasingly significant role in addressing unmet medical needs by providing novel mechanisms of action against disease-causing targets.

In conclusion,2-(Aminomethyl)-4-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-acetonitrile (CAS No. 1805295-89-9) represents a promising scaffold for developing next-generation therapeutics targeting kinases and other biological pathways relevant to human health conditions such as cancer or inflammatory diseases where dysregulated kinase activity plays a central role.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.